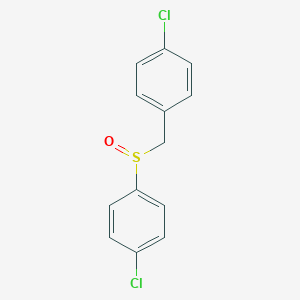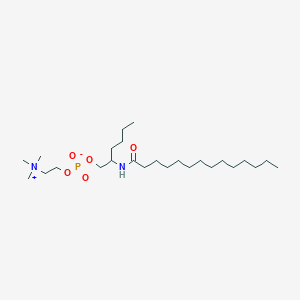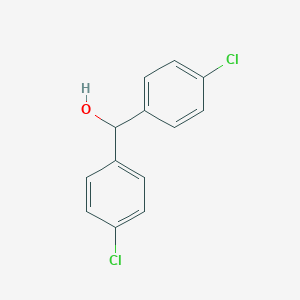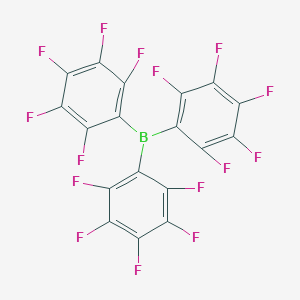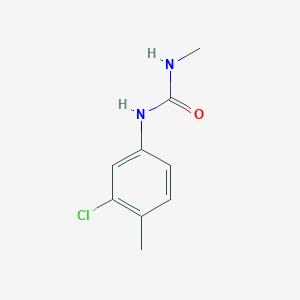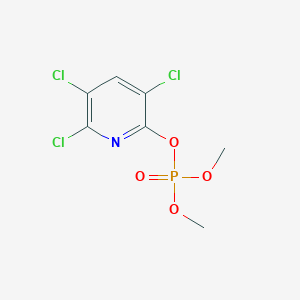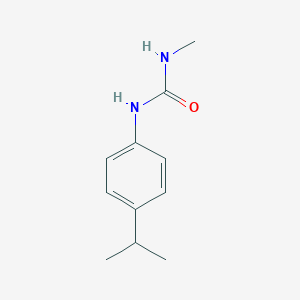
异丙隆单去甲基
描述
Isoproturon-monodemethyl, also known as monodemethyl isoproturon (MDIPU), is a major metabolite of the herbicide isoproturon . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of MDIPU .
Synthesis Analysis
The synthesis of Isoproturon-monodemethyl occurs through the degradation of isoproturon. This degradation primarily happens through demethylation, leading to the formation of MDIPU .
Molecular Structure Analysis
The molecular structure of Isoproturon-monodemethyl is characterized by a phenyl ring with a branched methyl urea .
Chemical Reactions Analysis
The degradation mechanisms of Isoproturon-monodemethyl involve OH-initiated reactions. These reactions include H-atom abstractions, OH additions to the phenyl ring, and OH substitution reactions .
Physical And Chemical Properties Analysis
Isoproturon-monodemethyl is a member of the class of ureas that is 1-methylurea substituted by a p-cumenyl group at position 3 . More detailed physical and chemical properties are not available in the search results.
科学研究应用
Agricultural Use
Isoproturon is widely used in agriculture to control broad leaf weeds in cereal crops . It ensures high yields of agricultural crops but at the same time, it pollutes the soil and water resources .
Environmental Impact
Due to its intensive and repetitive use, Isoproturon residues have increased manifolds and detected beyond the permissible limits in different compartments of the environment .
Chemical Properties
Isoproturon is constituted by a phenyl ring (C6H4) with a C1-branched methyl urea [(NH2)-CO-NH-CH3)] and C4-branched dimethyl . It is usually a colorless crystalline solid powder at room temperature .
Stability
Isoproturon is highly stable over a wide range of pH (4–13), with the degradation half-life of at least more than 200 to 1560 days . It shows variable stability against the photolysis in water with a DT50 ranging from 4.5 to 88 days .
Biodegradation
The degradation of isoproturon primarily occurs through demethylation leading to the formation of two main metabolites, such as monodemethyl isoproturon (MDIPU ) and didemethyl isoproturon (DDIPU ) . Besides, phenylurea side chain is hydrolyzed into 4-Isopropylaniline .
Bioremediation
The microbial biodegradation of isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field . This is a major role of biodegradation as a permissible remedy tool in environmental decontamination to solve the problem of irrational use of this herbicide .
作用机制
Target of Action
Isoproturon-monodemethyl, a metabolite of the herbicide isoproturon , primarily targets the D1 protein of Photosystem-II (PS-II) . The D1 protein is a crucial component of the photosynthetic apparatus in plants, playing a significant role in the process of photosynthesis .
Mode of Action
Isoproturon-monodemethyl interacts with its target, the D1 protein, by binding to its active site . This interaction results in changes to the secondary structure near the binding site, leading to a loss in cavity area, volume, and change in binding position . This alteration results in the loss of hydrogen bonds, hydrophobic interaction, and complete loss of hydrophobic sites . These changes inhibit the normal function of the D1 protein, disrupting the process of photosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by isoproturon-monodemethyl is the photosynthesis pathway, specifically the Photosystem-II (PS-II) where the D1 protein is located . The inhibition of the D1 protein disrupts the normal flow of electrons in the photosystem, affecting the plant’s ability to convert light energy into chemical energy . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of isoproturon-monodemethyl .
Pharmacokinetics
It is known that isoproturon, the parent compound, is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days .
Result of Action
The action of isoproturon-monodemethyl results in the disruption of photosynthesis in plants, leading to their eventual death . This is due to the compound’s inhibitory effect on the D1 protein, a crucial component of the photosynthetic apparatus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of isoproturon-monodemethyl. For instance, the compound’s stability varies against photolysis in water, with a DT50 ranging from 4.5 to 88 days . Furthermore, the compound’s action can be influenced by the presence of certain microbial communities capable of degrading isoproturon, such as Sphingomonas sp .
安全和危害
未来方向
Future research could focus on the effect of multiple physico-chemical stresses, organic amendment addition, and soil compaction, on the fate and impact of Isoproturon-monodemethyl . Bioremediation processes in pure cultures and in the field show promise for the degradation of Isoproturon-monodemethyl . Enhanced degradation of Isoproturon-monodemethyl in soil through persulfate could also be a potential area of research .
属性
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULWWSSZVEPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891449 | |
| Record name | Isoproturon-monodemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproturon-monodemethyl | |
CAS RN |
34123-57-4 | |
| Record name | 1-(4-Isopropylphenyl)-3-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-methyl-N-(4-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproturon-monodemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Isopropyl-phenyl)-2-methyl-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





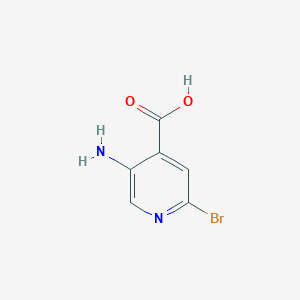
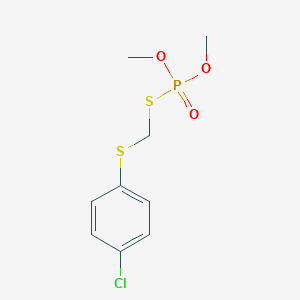

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
